molecular formula C20H30S2 B182799 3,4'-Dihexyl-2,2'-bithiophene CAS No. 135926-93-1

3,4'-Dihexyl-2,2'-bithiophene

Cat. No.: B182799
CAS No.: 135926-93-1
M. Wt: 334.6 g/mol
InChI Key: FWQMKAFKIYUBKB-UHFFFAOYSA-N
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Description

3,4’-Dihexyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected by a single bond, with hexyl groups attached to the 3 and 4 positions of one of the thiophene rings. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conducting polymers .

Safety and Hazards

Users should wear suitable protective equipment when handling 3,4’-Dihexyl-2,2’-bithiophene. They should prevent the generation of vapour or mist and wash hands and face thoroughly after handling. The compound should be used with a ventilation, local exhaust if vapour or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dihexyl-2,2’-bithiophene typically involves the reaction of 3-hexylthiophene with a suitable halogenating agent to form 3-hexyl-2-bromothiophene. This intermediate is then coupled with another 3-hexylthiophene molecule using a palladium-catalyzed cross-coupling reaction, such as the Stille or Suzuki coupling, to yield the desired product .

Industrial Production Methods: Industrial production of 3,4’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yield and purity. The product is typically purified using techniques like column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dihexyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4’-Dihexyl-2,2’-bithiophene in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The hexyl groups enhance solubility and processability, while the conjugated thiophene rings facilitate charge delocalization. This compound interacts with molecular targets such as electrodes and active layers in electronic devices, contributing to their performance .

Comparison with Similar Compounds

Uniqueness: 3,4’-Dihexyl-2,2’-bithiophene is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where both processability and performance are critical .

Properties

IUPAC Name

3-hexyl-2-(4-hexylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-15-19(22-16-17)20-18(13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQMKAFKIYUBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=CC(=CS2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463167
Record name 3,4'-Dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135926-93-1
Record name 3,4'-Dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,4'-Dihexyl-2,2'-bithiophene contribute to the performance of organic photovoltaic devices?

A1: this compound serves as a building block for electron-donating polymers used in organic photovoltaic devices []. In the study, it was incorporated into a copolymer with pyrene and benzothiadiazole derivatives. The resulting terpolymer, poly(50DHBT-co-20PYR-co-30BHBTBT), exhibited promising performance as the electron donor material in a photovoltaic device, achieving a maximum power conversion efficiency of 1.31% []. This highlights the potential of this compound-based polymers for developing efficient organic solar cells.

Q2: What are the key structural features of this compound relevant to its application in organic electronics?

A2: this compound features a bithiophene core, providing extended conjugation for efficient charge transport []. The hexyl side chains enhance solubility in organic solvents, crucial for solution-processing techniques commonly employed in device fabrication []. This combination of electronic and processing properties makes this compound a valuable building block for organic electronic materials.

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